1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Overview
Description
This compound is a benzimidazole derivative with a difluoromethoxy group attached to the benzyl position and a tetramethyl dioxaborolane group attached to the 6th position of the benzimidazole ring. Benzimidazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzimidazole derivatives are typically synthesized through condensation reactions of o-phenylenediamine with carboxylic acids or their derivatives .Molecular Structure Analysis
The benzimidazole core is a bicyclic heteroarene, a type of aromatic organic compound with two nitrogen atoms in the six-membered ring. The difluoromethoxy group is an ether group with two fluorine atoms attached to the carbon. The tetramethyl dioxaborolane group contains a boron atom and is commonly used in Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with metals. The tetramethyl dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present. For instance, the presence of the difluoromethoxy group could increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Applications
Benzimidazole derivatives are widely researched due to their versatile chemical properties and potential applications in various fields, including medicinal chemistry and materials science. For instance, benzimidazoles can be synthesized through palladium-catalyzed cyclization processes, offering pathways to optically active amino acid mimetics with a C-terminal imidazole, which could be crucial in developing novel peptidomimetics and therapeutic agents (S. Zaman, Kitamura Mitsuru, A. Abell, 2005).
Material Science and Engineering
In the field of materials science, the structural properties of benzimidazole derivatives, such as π–π stacking interactions, are of interest. For example, certain benzimidazole compounds crystallize in polar space groups due to their molecular geometry, which could have implications for designing novel materials with specific optical or electronic properties (Joseph R. Lane, G. C. Saunders, S. J. Webb, 2013).
Medicinal Chemistry and Pharmacology
Benzimidazole cores are integral to many pharmacologically active compounds. Research into benzimidazole derivatives has yielded compounds with significant anti-secretory and antiulcer potencies, surpassing established drugs like omeprazole in some aspects. These compounds have shown efficacy in protecting the gastric mucosa from ethanol-induced damage, highlighting their potential in treating gastrointestinal disorders (Keiji Kubo, K. Oda, Tatsuhiko Kaneko, Hioroshi Satoh, Akira Nohara, 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[2-(difluoromethoxy)phenyl]methyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BF2N2O3/c1-14-26-17-11-10-16(23-29-21(2,3)22(4,5)30-23)12-18(17)27(14)13-15-8-6-7-9-19(15)28-20(24)25/h6-12,20H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICKRABLPJIDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3CC4=CC=CC=C4OC(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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